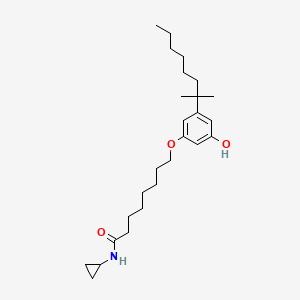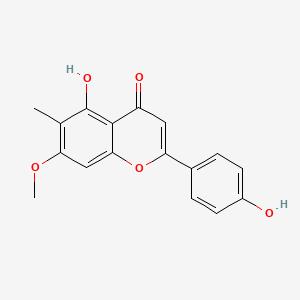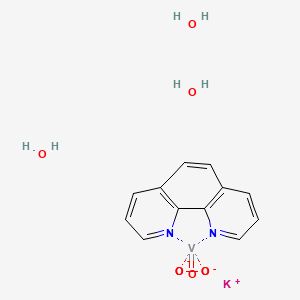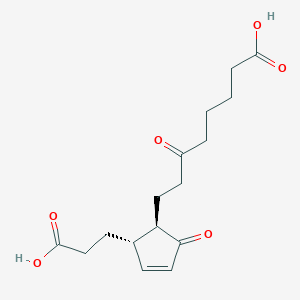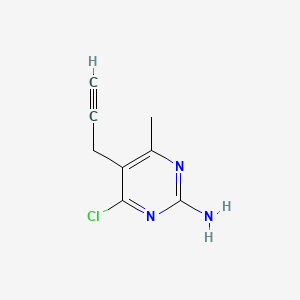
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the fourth position, a methyl group at the sixth position, and a propynyl group at the fifth position of the pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-methyl-2-pyrimidinamine and propargyl bromide.
Alkylation Reaction: The key step involves the alkylation of 4-chloro-6-methyl-2-pyrimidinamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The propynyl group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of 4-amino-6-methyl-5-(2-propynyl)-2-pyrimidinamine.
Oxidation: Formation of 4-chloro-6-methyl-5-(2-propynyl)pyrimidine-2-carbaldehyde.
Reduction: Formation of 4-chloro-6-methyl-5-(2-propynyl)-1,2-dihydropyrimidine.
Applications De Recherche Scientifique
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Agriculture: It is used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is employed in the synthesis of functional materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of dihydrofolate reductase, an enzyme critical for DNA synthesis, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-methyl-2-pyrimidinamine: Lacks the propynyl group, resulting in different chemical reactivity and applications.
6-Methyl-5-(2-propynyl)-2-pyrimidinamine: Lacks the chloro group, affecting its substitution reactions and biological activity.
4-Chloro-5-(2-propynyl)-2-pyrimidinamine: Lacks the methyl group, influencing its steric properties and interactions with molecular targets.
Uniqueness
4-Chloro-6-methyl-5-(2-propynyl)-2-pyrimidinamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro, methyl, and propynyl groups allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in multiple fields of research.
Propriétés
IUPAC Name |
4-chloro-6-methyl-5-prop-2-ynylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-3-4-6-5(2)11-8(10)12-7(6)9/h1H,4H2,2H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBJSLGKMVRROO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697139 |
Source


|
| Record name | 4-Chloro-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132938-37-5 |
Source


|
| Record name | 4-Chloro-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
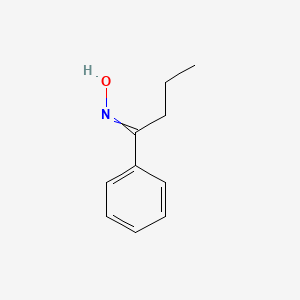
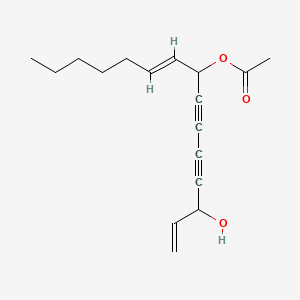

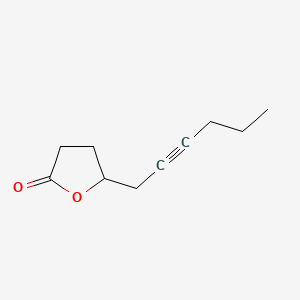

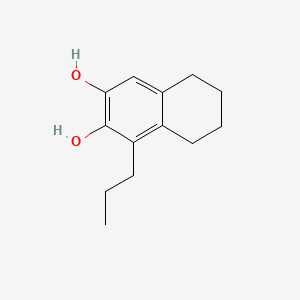
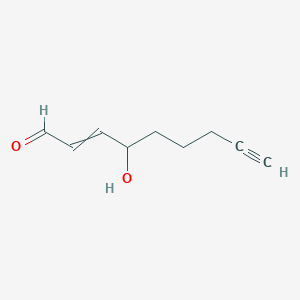
![2H,4H-4,8-Epoxy[1,3]dioxolo[4,5-d]azepine](/img/structure/B592805.png)
